MAGE proteins were first identified in melanoma cells and have since been found in various tumors. MAGE-10 is encoded by the MAGE gene located on the X chromosome and is primarily expressed in germline tissues and various malignancies. The specific peptide sequence (290-298) is derived from the larger protein structure and has been studied for its immunogenic properties.
MAGE-10 belongs to the class of tumor-associated antigens, which are proteins expressed in cancer cells but not in normal tissues. It is classified under:
The synthesis of MAGE-10 (290-298) can be achieved through various methods, including solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of amino acids into peptides, ensuring high purity and yield.
MAGE-10 (290-298) has a specific amino acid sequence that contributes to its structural conformation, which is critical for its interaction with T cell receptors. The peptide sequence typically includes hydrophobic and polar residues that influence folding and binding affinity.
MAGE-10 (290-298) can participate in several biochemical reactions, primarily involving interactions with immune cells.
The mechanism of action for MAGE-10 (290-298) involves several steps:
Research has shown that T cells activated by MAGE peptides can effectively kill melanoma cells in vitro, indicating potential therapeutic applications in cancer treatment.
Studies have indicated optimal storage conditions and handling procedures to maintain peptide integrity for experimental use.
MAGE-10 (290-298) has several applications in scientific research and clinical settings:
The Melanoma-Associated Antigen (MAGE) protein family was first identified in 1991 through autologous T-cell typing against melanoma cells, revealing antigens with restricted expression in malignant tissues and male germ cells [1] [7]. This discovery established the cancer-testis antigen (CTA) classification—proteins physiologically expressed only in immune-privileged sites (testis, placenta) but aberrantly reactivated in cancers. MAGEA10, located at chromosome Xq28, belongs to the type I MAGE subfamily characterized by their X-chromosome clustering and high immunogenicity [1] [2]. Unlike type II MAGE proteins (e.g., MAGE-D, -E), which exhibit broad tissue expression and roles in neuronal development, type I proteins like MAGEA10 are silenced in somatic tissues but become prominent in malignancies, making them prime immunotherapy targets [7] [10].
Within the 12-member MAGEA subgroup, MAGEA10 shares >80% sequence homology in its MAGE Homology Domain (MHD)—a conserved ~170-amino acid region forming tandem winged-helix motifs essential for protein interactions [1] [2]. Phylogenetic analyses reveal that MAGEA genes arose through repeated duplications during primate evolution, with MAGEA10 emerging later than MAGEA1–8 but before MAGEA11–12 [2] [10]. This evolutionary trajectory underpins functional specialization: While all MAGEA proteins bind E3 ubiquitin ligases via the MHD, MAGEA10 uniquely interacts with TRIM28/KAP1 to modulate ubiquitination of p53 and AMPKα, driving oncogenic pathways [2] [10].
Table 1: Classification of MAGE Proteins
Feature | Type I (e.g., MAGEA10) | Type II (e.g., MAGE-D) |
---|---|---|
Chromosomal Location | X-linked (Xq28) | Autosomal (e.g., 15q) |
Expression | Testis/cancer-specific | Broad (neurons, muscle) |
Conservation | MHD ~70% identical | MHD ~46% identical |
Oncogenic Role | Ubiquitin ligase regulation | p75 neurotrophin receptor binding |
In healthy tissues, MAGEA10 expression is restricted to spermatogonia and spermatocytes, silenced in somatic cells by promoter hypermethylation [1] [4]. During tumorigenesis, genome-wide demethylation reactivates the MAGEA10 gene, correlating with advanced disease. Key features of its neoplastic expression include:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7